p-Coumaric acid 4-O-sulfate
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Overview
Description
p-Coumaric acid 4-O-sulfate is a phenolic compound derived from p-coumaric acid, which is a hydroxycinnamic acid. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties. It is commonly found in various plant-based foods and is a significant metabolite in human biological fluids after the consumption of certain foods and beverages, such as coffee .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-coumaric acid 4-O-sulfate typically involves the sulfation of p-coumaric acid. This can be achieved through the reaction of p-coumaric acid with sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve the use of microbial fermentation processes. Microbial cell factories can be engineered to produce phenolic acids, including p-coumaric acid, which can then be sulfated using chemical methods .
Chemical Reactions Analysis
Types of Reactions: p-Coumaric acid 4-O-sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the sulfate group under basic conditions.
Major Products:
Oxidation: Formation of p-benzoquinone derivatives.
Reduction: Formation of dihydro-p-coumaric acid derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
p-Coumaric acid 4-O-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reference substance for drug impurities and reagents.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in preventing hepatic necrosis and cholestasis.
Industry: Utilized in the production of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
p-Coumaric acid 4-O-sulfate can be compared with other similar phenolic compounds:
p-Coumaric Acid: The parent compound, known for its antioxidant and anti-inflammatory properties.
Ferulic Acid: Another hydroxycinnamic acid with similar antioxidant properties but differs in its methoxy group substitution.
Caffeic Acid: Similar to p-coumaric acid but with an additional hydroxyl group, enhancing its antioxidant activity.
Uniqueness: this compound is unique due to its sulfate group, which enhances its solubility and bioavailability compared to its parent compound .
Comparison with Similar Compounds
- p-Coumaric Acid
- Ferulic Acid
- Caffeic Acid
- o-Coumaric Acid
- Vanillic Acid
Properties
Molecular Formula |
C9H8O6S |
---|---|
Molecular Weight |
244.22 g/mol |
IUPAC Name |
(E)-3-(4-sulfooxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O6S/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14/h1-6H,(H,10,11)(H,12,13,14)/b6-3+ |
InChI Key |
OYDCCWNLILCHDJ-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OS(=O)(=O)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O |
Synonyms |
zosteric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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